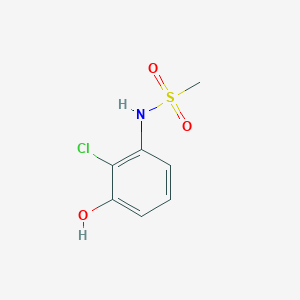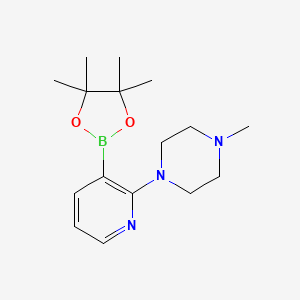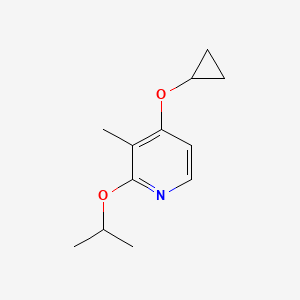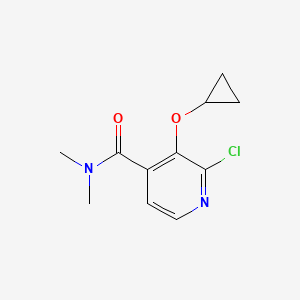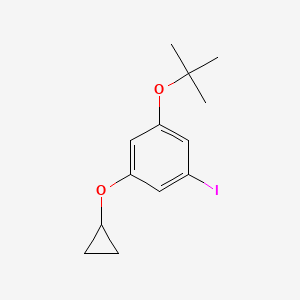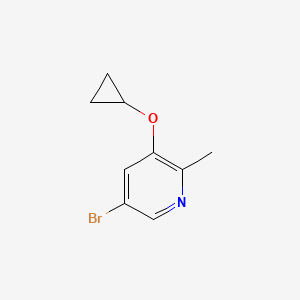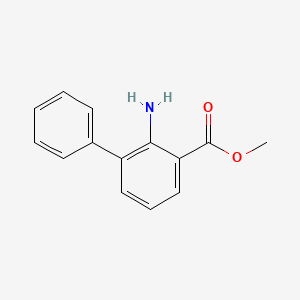
Methyl 2-aminobiphenyl-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-aminobiphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 2-position of the biphenyl structure. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobiphenyl-3-carboxylate typically involves the reaction of 2-aminobiphenyl with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group with the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-aminobiphenyl-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-aminobiphenyl-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminobiphenyl-2-carboxylate: Similar structure but with different positioning of functional groups.
Methyl 2-aminobiphenyl-4-carboxylate: Another isomer with the carboxylate group at the 4-position.
Methyl 2-aminobiphenyl-3-carboxamide: Similar compound with an amide group instead of an ester group.
Uniqueness
Methyl 2-aminobiphenyl-3-carboxylate is unique due to its specific functional group positioning, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 2-amino-3-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9H,15H2,1H3 |
InChI-Schlüssel |
QGAWHXUCSXZGBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


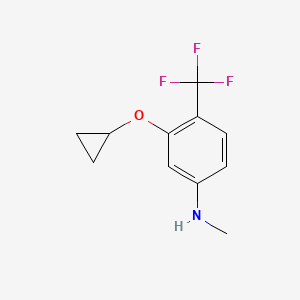
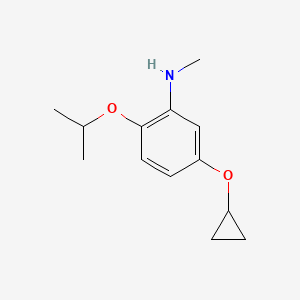
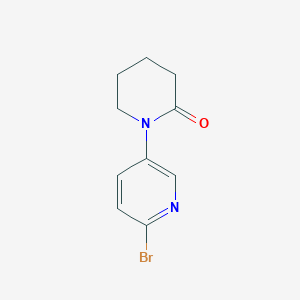
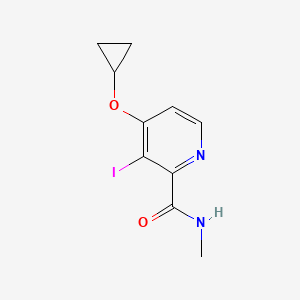
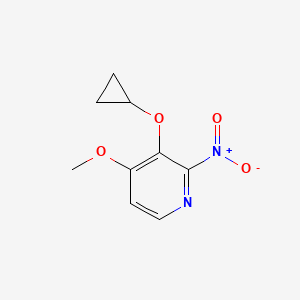
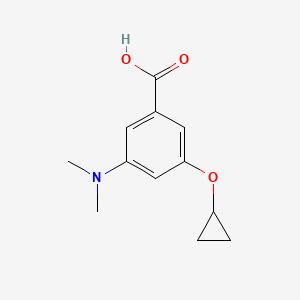
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
